2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol
Overview
Description
2-amino-1-(3,4,5-trimethoxyphenyl)ethanol is a member of methoxybenzenes.
Scientific Research Applications
Molecular Structure and Properties
- Molecular Structure and Hyperpolarizability: The compound synthesized from 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol shows significant hyperpolarizability and charge transfer within the molecule, indicating potential for nonlinear optical applications (Mary et al., 2015).
Reactivity and Stability Studies
- Reactivity with Perchloric Acid: Tris(2,4,6-trimethoxyphenyl)methanol, synthesized using 2,4,6-Trimethoxyphenyllithium, shows inert behavior in hot ethanol but reacts differently in hydrochloric acid and sodium hydroxide, indicating specific chemical stability and reactivity characteristics (Wada et al., 1997).
Biochemical Applications
- Ethanolamine Ammonia-Lyase Study: The stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase provides insights into enzyme catalysis and isotope effect, relevant for understanding biochemical processes (Gani et al., 1983).
Pharmacological Research
- Beta-Receptor Differentiation: Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol influence sympathomimetic activity, aiding in the differentiation of β-receptors in various tissues, crucial for drug development (Lands et al., 1967).
Supramolecular Chemistry
- Supramolecular Arrangement in Alzheimer’s Disease: Studies on chalcones, including those derived from 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, show potential in developing inhibitors for Alzheimer’s disease (Duarte et al., 2019).
Optoelectronic Materials
- Second Harmonic Generation Material: 3-Aminoxanthene-9-one, related to this compound, demonstrates potential as a material for second harmonic generation devices (Terao et al., 1993).
Fluorescent Probes and Sensors
- Rhodamine-Azacrown Derivative Probe: A derivative of this compound acts as a fluorescent probe for Al3+ and Fe3+, showing different binding modes in various solvents, indicating its use in sensing applications (Fang et al., 2014).
Properties
CAS No. |
13079-18-0 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-1-(3,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3 |
InChI Key |
BHURFCFBOPXSCN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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